Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate
Overview
Description
Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a phenoxy group, and an isopropyl ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the chromen-4-one intermediate.
Esterification: The final step involves the esterification of the intermediate with isopropyl alcohol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce chroman-4-one derivatives.
Scientific Research Applications
Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity for certain targets, while the ester group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate
- Propan-2-yl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
- Propan-2-yl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Uniqueness
Propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate is unique due to the specific substitution pattern on the chromen-4-one core and the presence of the isopropyl ester
Properties
IUPAC Name |
propan-2-yl 2-[3-(4-methylphenoxy)-4-oxochromen-7-yl]oxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-13(2)26-20(22)12-24-16-8-9-17-18(10-16)25-11-19(21(17)23)27-15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGWGKPSCHHRBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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